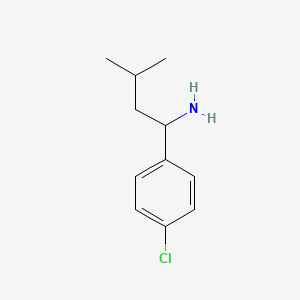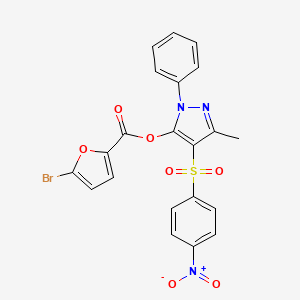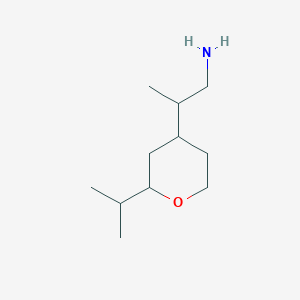![molecular formula C13H15N5O2 B2546021 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034286-70-7](/img/structure/B2546021.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C .Molecular Structure Analysis
The molecular formula of the compound is C13H15N5O2, and it has a molecular weight of 273.296. The structure of the compound and similar compounds have been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound and its derivatives show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%. They have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.296. The compound and its derivatives show weak luminescent properties in MeCN solution . Other physical and chemical properties specific to this compound are not available in the search results.Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Applications
Research has shown that enaminones, which serve as building blocks for the synthesis of substituted pyrazoles, exhibit significant antitumor and antimicrobial activities. These compounds, through various synthetic pathways, can lead to the development of molecules with inhibitory effects comparable to standard treatments like 5-fluorouracil against cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) (S. Riyadh, 2011).
Cardiovascular and Antihypertensive Activities
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has demonstrated promising coronary vasodilating and antihypertensive activities. Specifically, certain derivatives have shown potential as cardiovascular agents, with one compound exhibiting more potent coronary vasodilating activity than trapidil and equipotent antihypertensive activity to guanethidine sulfate (Y. Sato et al., 1980).
Anticonvulsant Properties
The synthesis and testing of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have revealed potent anticonvulsant activities against seizures in rats. This study highlights the bioisostere role of the 1,2,4-triazolo[4,3-a]pyrazine ring system for anticonvulsant activity, with certain derivatives showing less propensity to cause emesis, suggesting a potential pathway for the development of safer anticonvulsant medications (J. Kelley et al., 1995).
Antimicrobial and Antileishmanial Activities
Novel triazolo[4,3-a]quinoline, triazino[4,3-a]quinoline, thiadiazepino[5,6-b]quinoline, and pyrazolquinoline derivatives have been synthesized and evaluated for their in vitro antileishmanial activities. These studies provide insights into developing new antileishmanial and cytotoxic drugs, with some compounds displaying potent activity against L. major leishmanial and exhibiting cytotoxic properties comparable to Vincristine, indicating their potential as therapeutic agents in treating leishmaniasis and other diseases (H. Madkour et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclohex-3-enecarboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival. c-Met is involved in the regulation of cell growth, motility, and morphogenesis, while VEGFR-2 is a key mediator of the vascular endothelial growth factor-induced signal transduction pathway, which is critical for angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It exhibits excellent inhibitory activities against c-Met and VEGFR-2 kinases . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell growth and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, this compound disrupts the downstream effects of these pathways, which include cell growth, motility, and angiogenesis .
Pharmacokinetics
Its molecular weight is 2782673 , which is within the optimal range for oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and angiogenesis . It has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Direcciones Futuras
The compound and its derivatives have potential applications in various fields of research and industry. Future research might explore its diverse applications ranging from drug development to material synthesis. Further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents is also suggested .
Propiedades
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-12(9-4-2-1-3-5-9)15-8-10-16-17-11-13(20)14-6-7-18(10)11/h1-2,6-7,9H,3-5,8H2,(H,14,20)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEFJMCLCCOIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)

![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2545953.png)
![[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine](/img/structure/B2545954.png)

![(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-one](/img/structure/B2545959.png)

